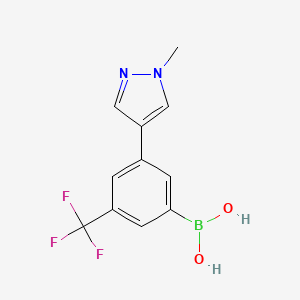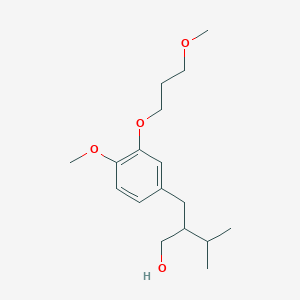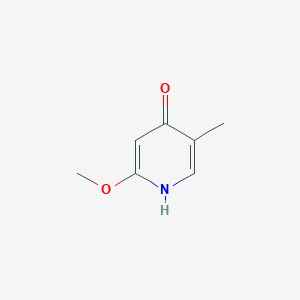
3-(1-Methyl-4-pyrazolyl)-5-(trifluoromethyl)phenylboronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methyl-4-pyrazolyl)-5-(trifluoromethyl)phenylboronic Acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring, a trifluoromethyl group, and a boronic acid moiety, making it a versatile building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-4-pyrazolyl)-5-(trifluoromethyl)phenylboronic Acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Borylation: The final step involves the borylation of the phenyl ring using a boronic acid derivative under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
3-(1-Methyl-4-pyrazolyl)-5-(trifluoromethyl)phenylboronic Acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or the trifluoromethyl group.
Substitution: The phenyl ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Modified pyrazole derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
3-(1-Methyl-4-pyrazolyl)-5-(trifluoromethyl)phenylboronic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of 3-(1-Methyl-4-pyrazolyl)-5-(trifluoromethyl)phenylboronic Acid involves its interaction with molecular targets through its boronic acid moiety. This interaction can lead to the inhibition of specific enzymes or the modulation of biochemical pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability, while the pyrazole ring contributes to its binding affinity.
類似化合物との比較
Similar Compounds
3-(1-Methyl-4-pyrazolyl)phenylboronic Acid: Lacks the trifluoromethyl group.
5-(Trifluoromethyl)phenylboronic Acid: Lacks the pyrazole ring.
3-(1-Methyl-4-pyrazolyl)-5-phenylboronic Acid: Lacks the trifluoromethyl group.
Uniqueness
3-(1-Methyl-4-pyrazolyl)-5-(trifluoromethyl)phenylboronic Acid is unique due to the combination of the pyrazole ring, trifluoromethyl group, and boronic acid moiety. This combination imparts distinct chemical properties, making it a valuable compound in various research applications.
特性
分子式 |
C11H10BF3N2O2 |
|---|---|
分子量 |
270.02 g/mol |
IUPAC名 |
[3-(1-methylpyrazol-4-yl)-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H10BF3N2O2/c1-17-6-8(5-16-17)7-2-9(11(13,14)15)4-10(3-7)12(18)19/h2-6,18-19H,1H3 |
InChIキー |
RZPVCEXFGQBPOB-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C2=CN(N=C2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B13659565.png)

![2-Bromo-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13659579.png)
![Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B13659581.png)

![barium(2+) [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B13659595.png)

![5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13659609.png)
